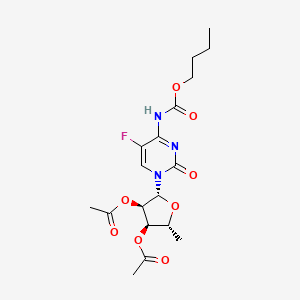
(2R,3R,4R,5R)-2-(4-((Butoxycarbonyl)amino)-5-fluoro-2-oxopyrimidin-1(2H)-yl)-5-methyltetrahydrofuran-3,4-diyl diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R,4R,5R)-2-(4-((Butoxycarbonyl)amino)-5-fluoro-2-oxopyrimidin-1(2H)-yl)-5-methyltetrahydrofuran-3,4-diyl diacetate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes acetyloxy and butoxycarbonylamino groups, as well as a fluorinated pyrimidinyl moiety. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5R)-2-(4-((Butoxycarbonyl)amino)-5-fluoro-2-oxopyrimidin-1(2H)-yl)-5-methyltetrahydrofuran-3,4-diyl diacetate involves multiple steps, including the protection of functional groups, selective fluorination, and esterification. The process typically begins with the protection of hydroxyl groups using acetic anhydride to form acetyloxy derivatives. This is followed by the introduction of the butoxycarbonylamino group through a carbamate formation reaction. The fluorination of the pyrimidinyl ring is achieved using a fluorinating agent such as diethylaminosulfur trifluoride. Finally, the esterification of the hydroxyl group with acetic acid completes the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of flow microreactors allows for precise control over reaction conditions, such as temperature, pressure, and reaction time, leading to a more efficient and sustainable synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3R,4R,5R)-2-(4-((Butoxycarbonyl)amino)-5-fluoro-2-oxopyrimidin-1(2H)-yl)-5-methyltetrahydrofuran-3,4-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrimidinyl derivatives.
Wissenschaftliche Forschungsanwendungen
(2R,3R,4R,5R)-2-(4-((Butoxycarbonyl)amino)-5-fluoro-2-oxopyrimidin-1(2H)-yl)-5-methyltetrahydrofuran-3,4-diyl diacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (2R,3R,4R,5R)-2-(4-((Butoxycarbonyl)amino)-5-fluoro-2-oxopyrimidin-1(2H)-yl)-5-methyltetrahydrofuran-3,4-diyl diacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorinated pyrimidinyl moiety allows it to bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt biochemical pathways, leading to therapeutic effects in the case of antiviral or anticancer applications.
Vergleich Mit ähnlichen Verbindungen
(2R,3R,4R,5R)-2-(4-((Butoxycarbonyl)amino)-5-fluoro-2-oxopyrimidin-1(2H)-yl)-5-methyltetrahydrofuran-3,4-diyl diacetate can be compared with other similar compounds, such as:
[(2R,3R,4R,5R,6S)-3,4,6-tris(acetyloxy)-5-acetamidooxan-2-yl]methyl acetate: This compound also contains acetyloxy groups but differs in its acetamido substitution and lack of fluorination.
[(2R,3R,4R,5R)-2-(acetoxymethyl)-5-(6-amino-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate]: This compound features a purinyl moiety instead of a pyrimidinyl group and lacks the butoxycarbonylamino and fluorinated groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities.
Eigenschaften
CAS-Nummer |
162204-19-5 |
|---|---|
Molekularformel |
C18H24FN3O8 |
Molekulargewicht |
429.401 |
IUPAC-Name |
[(2R,3R,4R,5R)-4-acetyloxy-5-[4-(butoxycarbonylamino)-5-fluoro-2-oxopyrimidin-1-yl]-2-methyloxolan-3-yl] acetate |
InChI |
InChI=1S/C18H24FN3O8/c1-5-6-7-27-18(26)21-15-12(19)8-22(17(25)20-15)16-14(30-11(4)24)13(9(2)28-16)29-10(3)23/h8-9,13-14,16H,5-7H2,1-4H3,(H,20,21,25,26)/t9-,13-,14-,16-/m1/s1 |
InChI-Schlüssel |
PKXRGASHOJQDLD-APGPQJPKSA-N |
SMILES |
CCCCOC(=O)NC1=NC(=O)N(C=C1F)C2C(C(C(O2)C)OC(=O)C)OC(=O)C |
Synonyme |
Cytidine,N-(butoxycarbonyl)-5/'-deoxy-5-fluoro-2/',3/'-diacetattte |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















